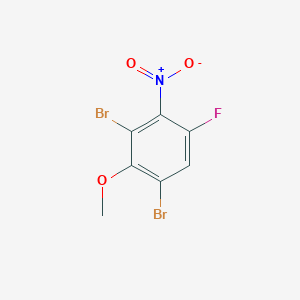

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene

Übersicht

Beschreibung

“1,3-Dibromo-5-fluoro-2-methoxybenzene” is a chemical compound with the molecular formula C7H5Br2FO . It has a molecular weight of 283.92 . It is a solid at room temperature .

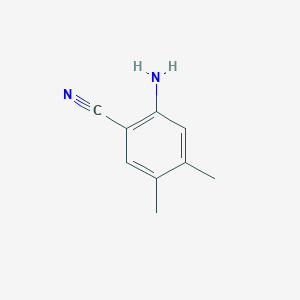

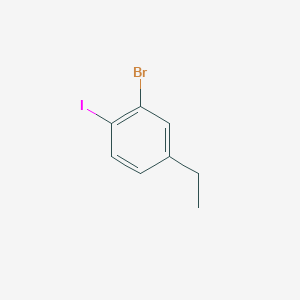

Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-5-fluoro-2-methoxybenzene” consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one methoxy group .Physical And Chemical Properties Analysis

“1,3-Dibromo-5-fluoro-2-methoxybenzene” is a solid at room temperature . It has a molecular weight of 283.92 .Wissenschaftliche Forschungsanwendungen

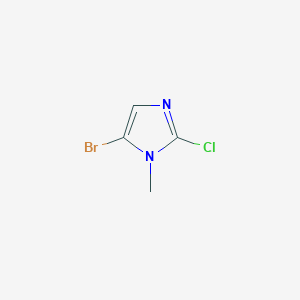

Chemical Reactions and Substitution Patterns

Research on similar nitrobenzene derivatives, such as 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene, shows that the substitution patterns in these compounds can be influenced by the type of nucleophile used in the reaction. For instance, methoxide anion tends to substitute fluorine atoms meta to the activating nitro group, highlighting the SNAr (nucleophilic aromatic substitution) charge-controlled reaction mechanism with a loosely bonded transition state (Cervera, Marquet, & Martin, 1996).

Molecular Ordering and Intermolecular Interactions

Studies on smectogenic compounds, which share structural similarities with nitrobenzene derivatives, have utilized quantum mechanics and computer simulations to analyze molecular ordering. These studies assess translatory and orientational motions and evaluate net atomic charge and dipole components at each atomic center. The results help in understanding the long-range intermolecular interactions and the statistical probability of molecular configurations at phase transition temperatures (Ojha & Pisipati, 2003).

Structural Analysis and Computational Studies

The structural characteristics and computational analysis of nitrobenzene derivatives provide insights into the internal rotational barriers of the nitro group and the effects of substitution. For example, density functional theory studies of aromatic nitro compounds with various substitutions, including fluoro and methoxy groups, have explored molecular geometries, internal rotational barriers, and the impact of substituents on the phenyl ring and nitro group (Chen & Chieh, 2002).

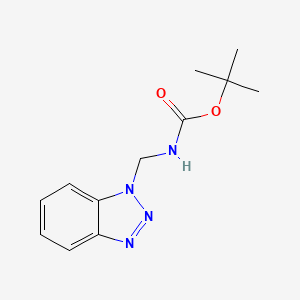

Synthesis and Characterization

Synthetic methodologies and characterization of closely related compounds, like 1-fluoro-2,5-dimethoxy-4-nitrobenzene, have been developed. These methods involve specific reactions with commercial precursors and confirmatory techniques like X-ray crystallography, NMR, MS, and FT-IR, which are crucial for establishing the structure and purity of the synthesized compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if you feel unwell, washing skin thoroughly after handling, and if inhaled, removing the person to fresh air and keeping them comfortable for breathing .

Wirkmechanismus

Target of Action

Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .

Mode of Action

It’s known that aromatic compounds can participate in a variety of chemical reactions, such as electrophilic aromatic substitution . They can also undergo free radical reactions .

Biochemical Pathways

Aromatic compounds can influence a wide range of biochemical pathways due to their potential interactions with various enzymes and proteins .

Pharmacokinetics

The compound’s molecular weight (28392 g/mol) and physical properties (solid at room temperature) suggest that its bioavailability could be influenced by these factors .

Result of Action

The presence of functional groups such as bromine, fluorine, methoxy, and nitro groups in its structure suggests that it could potentially participate in a variety of chemical reactions, influencing cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene. For instance, its stability may be affected by storage conditions, as it is recommended to be stored sealed in a dry environment at room temperature .

Eigenschaften

IUPAC Name |

1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQHCXPYROOINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene | |

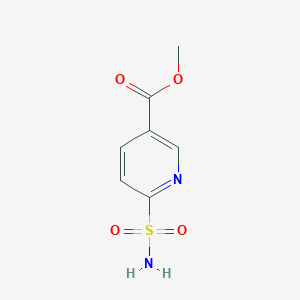

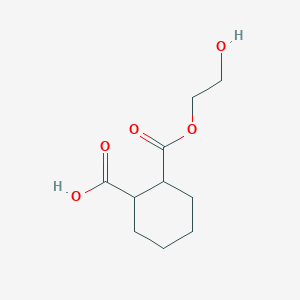

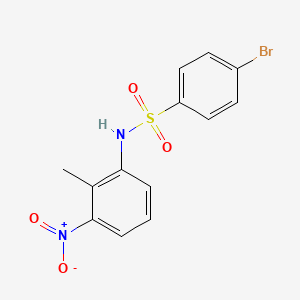

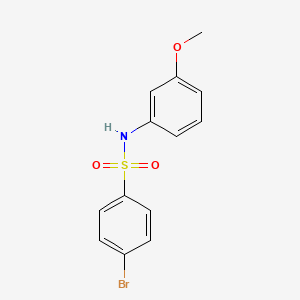

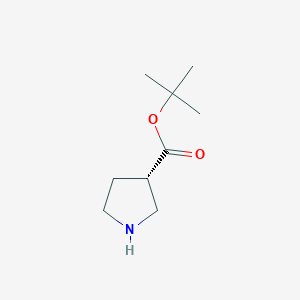

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.